molecular formula C24H21NO5 B13146160 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione CAS No. 79609-47-5

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13146160
CAS No.: 79609-47-5
M. Wt: 403.4 g/mol
InChI Key: HUVDVDUMCKIJFW-UHFFFAOYSA-N
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Description

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative of interest in specialized materials science and biomedical research. As part of the anthraquinone family, this compound shares a structural framework with molecules known for their diverse biological activities. Anthracene-9,10-dione derivatives have been investigated as potential inhibitors of protein kinases like CK2, a target in oncology research . Furthermore, structurally similar monosubstituted and disubstituted 1,4-anthracene-9,10-dione analogues have demonstrated significant immunomodulatory properties in scientific studies, including the inhibition of inflammatory mediators such as nitric oxide, IL-1β, and TNF-α in activated immune cells . The molecular structure features amino, hydroxy, and phenoxy substituents, which are common in high-value dyes and pigments; closely related compounds are commercially used as disperse dyes, such as C.I. Disperse Red 60 . Researchers exploring structure-activity relationships (SAR) in organic synthesis may utilize this compound to develop new materials or bioactive molecules. The presence of the 4-butoxyphenoxy group may influence the compound's lipophilicity and interaction with biological targets or substrates. Consistent with similar reagents, this product should be stored in a cool, dark place under an inert atmosphere to ensure stability . This product is intended for laboratory research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

CAS No.

79609-47-5

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

1-amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H21NO5/c1-2-3-12-29-14-8-10-15(11-9-14)30-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3

InChI Key

HUVDVDUMCKIJFW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The anthracene core is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The phenolic hydroxyl group is etherified with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.

    Hydroxylation: The anthracene core is hydroxylated using reagents like sodium hydroxide and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Key anthraquinone derivatives and their properties are summarized below:

Table 1: Physical Properties of Selected Anthraquinone Derivatives

Compound Name Melting Point (°C) Molecular Formula Key Substituents Reference
1-Amino-2-(4-butoxyphenoxy)-4-hydroxy... Not reported C₂₄H₂₂NO₆ Amino, hydroxy, butoxyphenoxy Target
1-(Butylamino)-4-hydroxyanthracene-9,10-dione (1b) 127.2–127.9 C₁₈H₁₇NO₃ Butylamino, hydroxy
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione Not reported C₁₅H₁₁NO₄ Amino, hydroxy, methoxy
1-((4-Aminophenyl)amino)-4-hydroxyanthracene-9,10-dione (Amino-A) Not reported C₂₀H₁₅N₂O₃ Amino phenyl, hydroxy

Key Observations :

  • The butoxyphenoxy group in the target compound increases molecular weight and steric bulk compared to methoxy or alkylamino substituents.
  • Derivatives like 1b and Amino-A exhibit moderate to high melting points (~127°C for 1b), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Key Observations :

  • The target compound’s 4-butoxyphenoxy group would introduce distinct ether-linked aromatic protons (δ ~6.5–7.5) and alkyl chain signals (δ ~1.0–1.7) in ¹H NMR.
  • Synthesis of similar compounds often employs nucleophilic substitution (e.g., alkylation with amines) or high-temperature condensation .

Anticancer and Enzyme Inhibition :

  • Amino-A derivatives (e.g., DHP-A) are used as reactive disperse dyes with strong fabric-binding properties due to isocyanate groups .
  • 1,4-Bis(4-cyanobenzyl)oxy)anthracene-9,10-dione shows potent xanthine oxidase inhibition (IC₅₀ < allopurinol), highlighting the role of electron-withdrawing substituents .

Stability Considerations :

  • Tetrahydroanthraquinones with C5/C8 ketones are rare in nature due to instability . The target compound’s 4-butoxyphenoxy group may improve stability compared to hydroxyl-rich analogs.

Structure–Activity Relationships (SAR)

  • Amino and Hydroxy Groups: Essential for hydrogen bonding and metal chelation, enhancing biological activity (e.g., enzyme inhibition) .
  • Butoxyphenoxy vs.
  • Bulkier Substituents : May hinder binding to certain enzyme active sites but improve selectivity for hydrophobic targets.

Biological Activity

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H19_{19}N\O3_3
  • Molecular Weight : 317.36 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound has been linked to its interaction with DNA and various cellular pathways. The compound is believed to induce apoptosis in cancer cells through several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that derivatives of anthraquinones exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study evaluated the cytotoxic effects of synthesized anthraquinone derivatives on human glioblastoma cells (SNB-19) and prostate cancer cells (DU-145). The results indicated that several compounds exhibited potency comparable to doxorubicin, a standard chemotherapy drug .
  • Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that certain derivatives caused cell cycle arrest at the sub-G1 phase in DU-145 cells, suggesting a potential for therapeutic application in cancer treatment .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315.0Apoptosis induction
1-HydroxyanthraquinoneSNB-193.5DNA intercalation
DoxorubicinDU-1452.0Topoisomerase inhibition

Safety and Toxicology

While the anticancer potential is promising, safety profiles are crucial for any therapeutic application. Preliminary toxicity studies have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is vital for reducing side effects associated with traditional chemotherapeutics.

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